molecular formula C22H18O2 B14427827 8,8'-Dimethoxy-1,1'-binaphthalene CAS No. 82265-47-2

8,8'-Dimethoxy-1,1'-binaphthalene

Cat. No.: B14427827
CAS No.: 82265-47-2
M. Wt: 314.4 g/mol
InChI Key: FRMDRVAYLDMCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8’-Dimethoxy-1,1’-binaphthalene is an organic compound that belongs to the binaphthalene family. It is characterized by the presence of two methoxy groups attached to the 8 and 8’ positions of the binaphthalene structure. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’-Dimethoxy-1,1’-binaphthalene typically involves the methylation of naphthalene-2,7-diol using methyl iodide in the presence of a base. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then subjected to further reactions to yield the final product .

Industrial Production Methods

In industrial settings, the production of 8,8’-Dimethoxy-1,1’-binaphthalene can be achieved using a Ziegler–Natta-type catalytic system. This method involves the use of titanium tetrachloride (TiCl4), 2,2’-dimethoxy-1,1’-binaphthalene, triethylaluminum dichloride (Et3Al2Cl3), and dibutylmagnesium (Bu2Mg) as catalysts. The reaction is carried out in toluene at temperatures ranging from 10 to 70°C .

Chemical Reactions Analysis

Types of Reactions

8,8’-Dimethoxy-1,1’-binaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 8,8’-Dimethoxy-1,1’-binaphthalene include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent systems .

Major Products Formed

The major products formed from the reactions of 8,8’-Dimethoxy-1,1’-binaphthalene include various substituted binaphthalenes, quinones, and dihydro derivatives. These products have diverse applications in different fields of research and industry .

Scientific Research Applications

8,8’-Dimethoxy-1,1’-binaphthalene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8,8’-Dimethoxy-1,1’-binaphthalene involves its interaction with molecular targets and pathways. The compound’s unique chiral environment and electronic properties enable it to act as an effective ligand in metal-catalyzed reactions. It forms complexes with metal ions, facilitating various catalytic processes. The steric and electronic effects of the methoxy groups at the 8 and 8’ positions play a crucial role in determining the compound’s reactivity and selectivity .

Comparison with Similar Compounds

8,8’-Dimethoxy-1,1’-binaphthalene can be compared with other similar compounds, such as:

    1,1’-Bi-2-naphthol (BINOL): BINOL is widely used as a chiral ligand in asymmetric synthesis.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): BINAP is another chiral ligand used in metal-catalyzed reactions.

The uniqueness of 8,8’-Dimethoxy-1,1’-binaphthalene lies in its specific substitution pattern and the resulting chiral environment, which makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

82265-47-2

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

1-methoxy-8-(8-methoxynaphthalen-1-yl)naphthalene

InChI

InChI=1S/C22H18O2/c1-23-19-13-5-9-15-7-3-11-17(21(15)19)18-12-4-8-16-10-6-14-20(24-2)22(16)18/h3-14H,1-2H3

InChI Key

FRMDRVAYLDMCMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CC=C2)C3=CC=CC4=C3C(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.